molecular formula C20H18ClN3O6 B2507014 4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide CAS No. 851404-06-3

4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide

Cat. No.: B2507014
CAS No.: 851404-06-3
M. Wt: 431.83
InChI Key: YLKCOEFHBPYNQJ-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide is a useful research compound. Its molecular formula is C20H18ClN3O6 and its molecular weight is 431.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Quinolin-4-yl Substituted Derivatives : Research in the field of heterocyclic chemistry often explores the synthesis of quinolin-4-yl substituted derivatives, which includes compounds like 4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide. These derivatives are synthesized through reactions involving CH-acidic compounds under mild conditions, indicating a versatile approach to creating a wide range of quinolin-4-yl substituted compounds for further chemical and biological evaluation (Stadlbauer et al., 2006).

Biological and Pharmaceutical Applications

Antitumor and Cytotoxic Activity : Compounds with structural similarities to this compound are often researched for their potential antitumor and cytotoxic activities. Carboxamide derivatives of benzo[b][1,6]naphthyridines, for example, have shown potent cytotoxic properties against various cancer cell lines, indicating the potential of quinoline derivatives in cancer treatment (Deady et al., 2003).

Photovoltaic Properties and Applications : The derivatives of quinoline, such as 4H-pyrano[3,2-c]quinoline, have been explored for their photovoltaic properties, which are crucial for the development of organic–inorganic photodiode fabrication. These compounds exhibit significant absorbance and energy band diagrams that are beneficial for photovoltaic applications, highlighting the diverse utility of quinoline derivatives beyond biological activities (Zeyada et al., 2016).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, based on the known activities of quinoline derivatives . Additionally, studies could be conducted to optimize its synthesis and investigate its physical and chemical properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide' involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethylamine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethylamine", "Coupling agent (e.g. EDC, HATU, DCC)" ], "Reaction": [ "Step 1: Activation of 4-chloro-3-nitrobenzoic acid with the coupling agent in the presence of a base (e.g. DIPEA) to form the active ester intermediate.", "Step 2: Addition of 2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethylamine to the reaction mixture and stirring at room temperature for several hours.", "Step 3: Workup of the reaction mixture to isolate the crude product.", "Step 4: Purification of the crude product by column chromatography or recrystallization to obtain the final product." ] }

CAS No.

851404-06-3

Molecular Formula

C20H18ClN3O6

Molecular Weight

431.83

IUPAC Name

4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide

InChI

InChI=1S/C20H18ClN3O6/c1-29-16-5-6-17(30-2)18-13(16)9-12(20(26)23-18)7-8-22-19(25)11-3-4-14(21)15(10-11)24(27)28/h3-6,9-10H,7-8H2,1-2H3,(H,22,25)(H,23,26)

InChI Key

YLKCOEFHBPYNQJ-UHFFFAOYSA-N

SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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